molecular formula C7H8F2N2O2 B11809909 Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B11809909
M. Wt: 190.15 g/mol
InChI Key: LBNZXNNKWIXQMA-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Esterification: The carboxylic acid group can be esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Difluoromethyl ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • Methyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Comparison:

  • Uniqueness: The presence of the difluoromethyl group in Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.
  • Reactivity: The difluoromethyl group can participate in unique chemical reactions that are not possible with other substituents, making this compound valuable in synthetic chemistry.

Properties

IUPAC Name

methyl 5-(difluoromethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-11-5(6(8)9)4(3-10-11)7(12)13-2/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNZXNNKWIXQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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